molecular formula C5HBr2N3 B1473801 3,6-Dibromopyrazine-2-carbonitrile CAS No. 1351238-11-3

3,6-Dibromopyrazine-2-carbonitrile

Cat. No.: B1473801
CAS No.: 1351238-11-3
M. Wt: 262.89 g/mol
InChI Key: UOAUGAJRAONOHK-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5HBr2N3 and its molecular weight is 262.89 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3,6-Dibromopyrazine-2-carbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules, modulating their activity. For instance, it has been found to interact with cytochrome P450 enzymes, influencing their catalytic activity . The compound’s ability to modulate intermolecular interactions and improve molecular packing is beneficial for charge generation, transport, and collection in organic solar cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electron-deficient nature allows it to form strong interactions with electron-rich biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . The compound’s interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s electron-deficient nature allows it to form strong interactions with specific transporters, facilitating its uptake and distribution . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, it can localize to the mitochondria, where it affects oxidative phosphorylation and energy metabolism . Additionally, this compound can interact with nuclear proteins, influencing gene expression and chromatin structure .

Properties

IUPAC Name

3,6-dibromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAUGAJRAONOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743849
Record name 3,6-Dibromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351238-11-3
Record name 3,6-Dibromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,6-Dibromopyrazine-2-carbonitrile considered a promising building block for n-type organic semiconductors?

A1: this compound (and its derivative, 3,6-Dibromopyrazine-2,5-dicarbonitrile) exhibits several characteristics beneficial for n-type organic semiconductor development:

  • Strong electron deficiency: The cyano groups (-CN) attached to the pyrazine ring enhance electron deficiency, making it suitable for electron transport. []
  • Simple structure and facile synthesis: It can be synthesized in a few steps from readily available starting materials, contributing to cost-effectiveness. []
  • Deep LUMO levels: Polymers incorporating this building block possess deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport, crucial for n-type performance in OTFTs and OTEs. []

Q2: How does the incorporation of this compound impact the performance of organic thermoelectric materials?

A2: When incorporated into polymers like P(DPP-CNPz) and P(DPP-DCNPz), this compound significantly enhances n-type electrical conductivity and power factors. This is attributed to the enhanced electron deficiency and deep LUMO levels, leading to efficient electron transport within the material. []

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